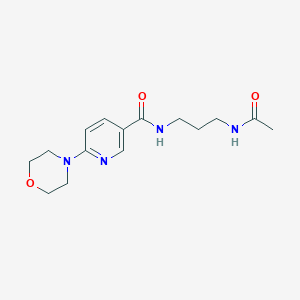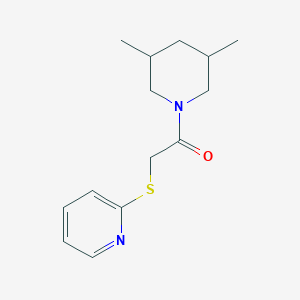
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine, also known as PEP005, is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various diseases. PEP005 is a member of the family of compounds known as piperazine derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, psoriasis, and actinic keratosis. In cancer, 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine has been found to induce apoptosis in cancer cells by activating the protein kinase C (PKC) pathway. In psoriasis, 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine has been shown to inhibit the proliferation of keratinocytes and reduce inflammation. In actinic keratosis, 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine has been found to induce cell death in abnormal cells and promote the regeneration of healthy skin cells.
Mechanism of Action
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine exerts its biological activity by binding to and activating the PKC pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine binds to the regulatory domain of PKC and induces a conformational change that activates the enzyme. Activated PKC then phosphorylates various downstream targets, leading to the induction of apoptosis or other cellular responses.
Biochemical and Physiological Effects:
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine has been found to induce apoptosis in cancer cells, inhibit the proliferation of keratinocytes, and promote the regeneration of healthy skin cells. In addition, 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine has been shown to reduce inflammation and improve wound healing. However, 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine also has some limitations in terms of its toxicity and potential side effects.
Advantages and Limitations for Lab Experiments
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine has several advantages for lab experiments, including its well-characterized mechanism of action, availability of synthetic methods, and extensive literature on its biological activity. However, 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine also has some limitations, including its toxicity and potential side effects, which require careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for research on 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanism of action. In addition, further studies are needed to optimize the formulation and delivery of 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine for clinical use.
Synthesis Methods
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine is synthesized by a multi-step process that involves the reaction of 4-pyridin-2-ylpiperazine with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography and characterized by various spectroscopic methods such as NMR and mass spectrometry.
properties
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-2-15-6-8-16(9-7-15)23(21,22)20-13-11-19(12-14-20)17-5-3-4-10-18-17/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSYZIBECSUWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7498238.png)
![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7498240.png)



![1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7498268.png)
![1-benzyl-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]triazole-4-carboxamide](/img/structure/B7498270.png)
![[4-(3-Aminopyrazine-2-carbonyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7498283.png)

![N-[[4-(diethylcarbamoyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498296.png)
![Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate](/img/structure/B7498308.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498314.png)

![3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7498329.png)